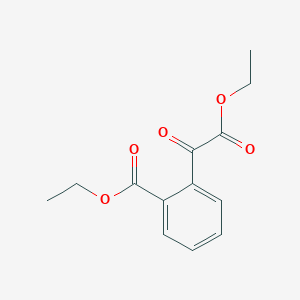

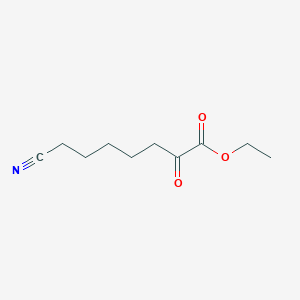

Ethyl 2,5-dimethoxybenzoylformate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Ethyl 2,5-dimethoxybenzoylformate involves several steps. The reaction conditions include the use of aluminum (III) chloride in dichloromethane at 0 - 20°C for 2 hours . The yield of the reaction is around 44% .Molecular Structure Analysis

The molecular formula of this compound is C12H14O5 . The molecular weight is 238.24 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C12H14O5 and a molecular weight of 238.24 . Further details about its physical and chemical properties are not available in the sources.Applications De Recherche Scientifique

Synthesis and Pharmaceutical Application

Ethyl 2,5-dimethoxybenzoylformate, as a derivative of dimethoxybenzaldehyde, plays a crucial role in the synthesis of various compounds. A notable example is its use in the large-scale synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, a compound designed for the treatment of hyperproliferative and inflammatory disorders and cancer. This synthesis involves multiple steps, starting from commercially available compounds and leading to a product with high purity, highlighting the importance of this compound in pharmaceutical manufacturing (Kucerovy et al., 1997).

Role in Antimicrobial Activity

The compound also finds application in the field of antimicrobial research. For instance, derivatives like ethyl 3,5-dimethoxy-2-propionylbenzoate have been isolated from marine-derived fungi and shown to exhibit inhibitory activities against methicillin-resistant Staphylococcus aureus and Vibrio vulnificus. Such findings underscore the potential of this compound derivatives in developing new antimicrobial agents (Wang et al., 2017).

Chemical Transformations and Applications

Chemical transformations involving this compound derivatives are integral to the synthesis of various compounds. For instance, the ring expansion and cyclization of certain derivatives have been studied, leading to new carboxylates and carboxanilides with potential application in various fields, including medicinal chemistry (Khalaj & Adibpour, 2008).

Fluorescent Probes for Carbon Dioxide Monitoring

Furthermore, this compound derivatives have been utilized in the development of fluorescent probes for detecting low levels of carbon dioxide. This application is particularly relevant in medical and biological settings, offering a novel method for real-time and quantitative detection of CO2 (Wang et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 2-(2,5-dimethoxyphenyl)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-4-17-12(14)11(13)9-7-8(15-2)5-6-10(9)16-3/h5-7H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXDELRBPYIPAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=CC(=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641288 |

Source

|

| Record name | Ethyl (2,5-dimethoxyphenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

911047-42-2 |

Source

|

| Record name | Ethyl (2,5-dimethoxyphenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.